molecular formula C17H17N3O2 B13898314 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester

Cat. No.: B13898314
M. Wt: 295.34 g/mol
InChI Key: KXOAOCWJFMATHC-UHFFFAOYSA-N
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Description

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.29 g/mol . This compound is known for its unique structure, which includes a pyrazolo[3,4-b]pyridine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-1-phenylpyrazole with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester stands out due to its specific substitution pattern and the presence of the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-11(2)18-16-15(14)12(3)19-20(16)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3

InChI Key

KXOAOCWJFMATHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NN(C2=NC(=C1)C)C3=CC=CC=C3)C

Origin of Product

United States

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